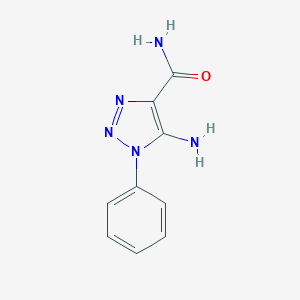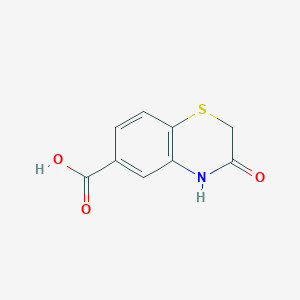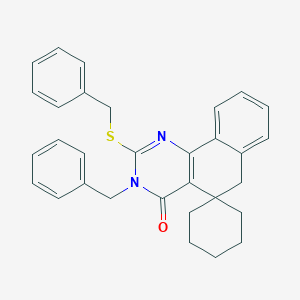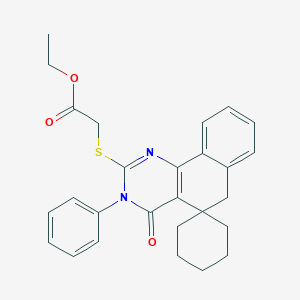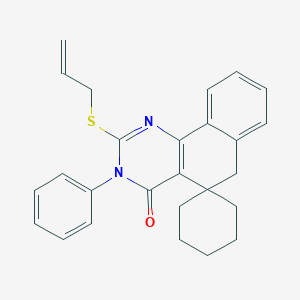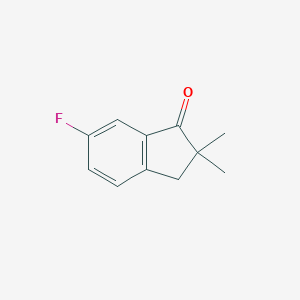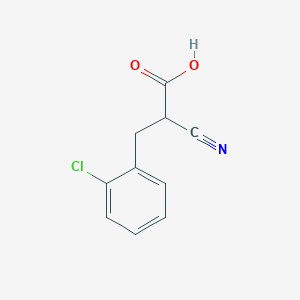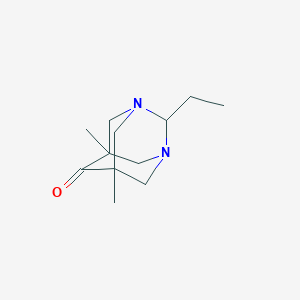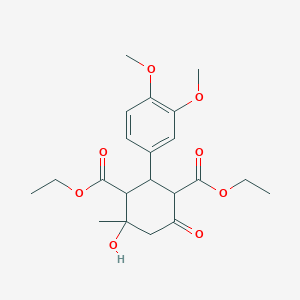
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the class of compounds known as cyclohexanones, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to the reduction of inflammation in the body.
Effets Biochimiques Et Physiologiques
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has a range of biochemical and physiological effects that make it an attractive compound for scientific research. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the selective killing of cancer cells while leaving normal cells unharmed. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to reduce oxidative stress in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. This leads to the protection of neurons from damage caused by reactive oxygen species. Finally, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to using Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in laboratory experiments. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has low solubility in water, which can make it difficult to work with in aqueous environments. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also relatively expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
For research on Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a substituted cyclohexanone intermediate. This intermediate can then be reacted with methyl magnesium bromide to yield the final product, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. The synthesis of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a relatively straightforward process and can be carried out in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has shown promise include cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases.
Propriétés
Numéro CAS |
64670-39-9 |
|---|---|
Nom du produit |
Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Formule moléculaire |
C21H28O8 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C21H28O8/c1-6-28-19(23)17-13(22)11-21(3,25)18(20(24)29-7-2)16(17)12-8-9-14(26-4)15(10-12)27-5/h8-10,16-18,25H,6-7,11H2,1-5H3 |
Clé InChI |
SSFQCYJOBBZRIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
